molecular formula C15H21N3O B7454967 N-(1-adamantylmethyl)imidazole-1-carboxamide

N-(1-adamantylmethyl)imidazole-1-carboxamide

Cat. No.: B7454967
M. Wt: 259.35 g/mol
InChI Key: YMLUALRIAABUHC-UHFFFAOYSA-N
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Description

N-(1-adamantylmethyl)imidazole-1-carboxamide is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions The adamantyl group, a bulky and rigid structure, is attached to the imidazole ring, which imparts unique properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-adamantylmethyl)imidazole-1-carboxamide typically involves the reaction of 1-adamantylmethylamine with imidazole-1-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include mild heating and an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(1-adamantylmethyl)imidazole-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amines .

Scientific Research Applications

N-(1-adamantylmethyl)imidazole-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-adamantylmethyl)imidazole-1-carboxamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. The adamantyl group enhances the compound’s binding affinity and selectivity for these targets, leading to its biological effects .

Comparison with Similar Compounds

Uniqueness: N-(1-adamantylmethyl)imidazole-1-carboxamide is unique due to the presence of both the adamantyl group and the carboxamide group, which confer distinct chemical and biological properties. The adamantyl group provides steric hindrance and rigidity, enhancing the compound’s stability and binding affinity. The carboxamide group allows for hydrogen bonding and interaction with various biological targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

N-(1-adamantylmethyl)imidazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c19-14(18-2-1-16-10-18)17-9-15-6-11-3-12(7-15)5-13(4-11)8-15/h1-2,10-13H,3-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLUALRIAABUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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